Pentizidone Pentizidone
Brand Name: Vulcanchem
CAS No.: 55694-83-2
VCID: VC1835013
InChI: InChI=1S/C8H12N2O3/c1-5(3-6(2)11)9-7-4-13-10-8(7)12/h3,7,9H,4H2,1-2H3,(H,10,12)/b5-3+/t7-/m1/s1
SMILES: CC(=CC(=O)C)NC1CONC1=O
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol

Pentizidone

CAS No.: 55694-83-2

Cat. No.: VC1835013

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Pentizidone - 55694-83-2

Specification

CAS No. 55694-83-2
Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name (4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-3-one
Standard InChI InChI=1S/C8H12N2O3/c1-5(3-6(2)11)9-7-4-13-10-8(7)12/h3,7,9H,4H2,1-2H3,(H,10,12)/b5-3+/t7-/m1/s1
Standard InChI Key DGYLXKOLHICICX-OHCKJTPYSA-N
Isomeric SMILES C/C(=C\C(=O)C)/N[C@@H]1CONC1=O
SMILES CC(=CC(=O)C)NC1CONC1=O
Canonical SMILES CC(=CC(=O)C)NC1CONC1=O

Introduction

Chemical Identity and Structure

Pentizidone, identified by CAS number 55694-83-2, is a heterocyclic compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol . The IUPAC name for this compound is (4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-3-one. The structure features defined stereocenters and E/Z geometry which plays a critical role in its biological activity, ensuring specificity in enzyme interactions.

Physicochemical Properties

Pentizidone possesses specific physicochemical properties that contribute to its pharmaceutical relevance, as summarized in the table below:

PropertyValue
Molecular Weight184.19 g/mol
Density1.20±0.1 g/cm³ (Predicted)
pKa14.17±0.40 (Predicted)
FDA UNII0UP011P7BS
Standard InChIKeyDGYLXKOLHICICX-OHCKJTPYSA-N
Canonical SMILESCC(=CC(=O)C)NC1CONC1=O

Table 1: Key physicochemical properties of pentizidone

Mechanism of Action and Pharmacological Profile

Prodrug Properties

Pentizidone functions as a prodrug that spontaneously hydrolyzes in the body. One of the key aspects of its mechanism is that it hydrolyzes to D-cycloserine, which is known for its antibiotic properties that inhibit bacterial cell wall synthesis. This conversion mechanism is crucial to understanding its therapeutic potential.

Antimicrobial Activity

Studies have demonstrated that pentizidone possesses significant antimicrobial properties, particularly when combined with other agents. Research comparing the activity of fludalanine-pentizidone with other antibacterial agents has provided valuable insights into its spectrum of activity . When combined with fludalanine (MK641) in a 1:1 ratio, the minimum inhibitory concentration (MIC) against 90% of various bacterial strains showed promising results, particularly on a defined medium called DFN-2 .

The combination demonstrated efficacy against:

  • Escherichia coli

  • Klebsiella species

  • Enterobacter species

  • Providencia stuartii

  • Haemophilus influenzae

  • Neisseria gonorrhoeae

  • Staphylococcus aureus

  • Fecal streptococci

  • Proteus species (MIC90 ≤64 µg/ml)

  • Pseudomonas aeruginosa (MIC90 ≤64 µg/ml)

  • Bacteroides species (MIC90 16 µg/ml)

Interestingly, studies indicated that beta-lactamase-producing and trimethoprim-resistant strains tended to be susceptible to fludalanine-pentizidone, suggesting potential applications in treating resistant infections .

Analgesic Properties

Beyond its antimicrobial activity, pentizidone derivatives have demonstrated analgesic properties. The sodium salt form, pentizidone sodium anhydrous, acts as an analgesic by inhibiting pain pathways in the nervous system. This dual functionality enhances its pharmaceutical value.

Derivatives and Salt Forms

Pentizidone Sodium Anhydrous

Pentizidone sodium anhydrous (CAS: 55694-87-6) is a sodium salt derived from pentizidone. It has the molecular formula C8H11N2NaO3 and a molecular weight of 206.17 g/mol. This derivative is synthesized through chemical processes involving the neutralization of pentizidone with sodium hydroxide or sodium carbonate, requiring precise control of pH levels to avoid by-products.

Pentizidone Sodium Hydrate

Another salt form is pentizidone sodium hydrate (CAS: 59831-62-8), also known as Pentizidone sodium [USAN] . This form has a molecular formula of C16H24N4Na2O7 and a molecular weight of 430.36 g/mol .

PropertyPentizidonePentizidone Sodium AnhydrousPentizidone Sodium Hydrate
CAS No.55694-83-255694-87-659831-62-8
Molecular FormulaC8H12N2O3C8H11N2NaO3C16H24N4Na2O7
Molecular Weight184.19 g/mol206.17 g/mol430.36 g/mol

Table 2: Comparison of pentizidone and its sodium derivatives

Research and Development Status

Current Status

Pentizidone, also referred to as MK642 in research contexts, is currently at the preclinical stage of development . Its primary therapeutic focus is in the field of infectious diseases, with potential applications in both gram-negative and gram-positive bacterial infections .

Comparative Studies

Research has compared the antibacterial activity of fludalanine-pentizidone with several established antibiotics including ampicillin, ticarcillin, cefuroxime, ceftazidime, and trimethoprim . Generally, fludalanine-pentizidone was found to be less active than ceftazidime but comparable in activity to cefuroxime . This positioning in the spectrum of antibiotic potency helps define its potential clinical niche.

Medium Dependency of Activity

An important observation from research is that the antibacterial activity of fludalanine-pentizidone varies depending on the growth medium used . Its activity was somewhat reduced on media other than the defined medium DFN-2, highlighting the importance of environmental factors in its efficacy .

Applications in Research and Industry

The potential applications of pentizidone extend beyond its current research focus:

Pharmaceutical Research

Pentizidone and its derivatives serve as valuable compounds in pharmaceutical research, particularly in:

  • Development of novel antimicrobial agents

  • Addressing antimicrobial resistance

  • Pain management therapies

  • Prodrug design strategies

Industry Applications

In the chemical and pharmaceutical industries, pentizidone serves various functions:

  • As a precursor in antibiotic development

  • In the formulation of combination therapies

  • As a model compound for studying prodrug mechanisms

Future Perspectives and Challenges

While pentizidone shows promise as a pharmaceutical agent, several challenges and opportunities exist for future research:

Research Challenges

Current research limitations include:

  • Limited clinical data

  • Variability in activity based on testing conditions

  • Need for optimization of formulations

  • Competition from established antibiotics

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